1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile
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Overview
Description
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This reaction affords 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, which can then react with a series of 1,2- and 1,3-binucleophiles to yield new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . Industrial production methods often involve multicomponent condensation reactions (MCRs) as an alternative approach .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to various receptors and enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
4-Fluorobenzylamine: Another fluorinated compound with different structural features but similar applications in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZHFXTGIRFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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